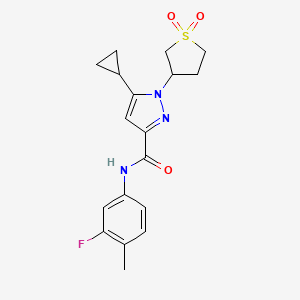

5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(3-fluoro-4-methylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3S/c1-11-2-5-13(8-15(11)19)20-18(23)16-9-17(12-3-4-12)22(21-16)14-6-7-26(24,25)10-14/h2,5,8-9,12,14H,3-4,6-7,10H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFSENJNOPRKLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole family. This compound exhibits significant biological activity, particularly in medicinal chemistry. Its unique structural features contribute to its potential therapeutic applications, especially as anti-inflammatory and analgesic agents.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 341.36 g/mol. The structure includes:

- Cyclopropyl group : A three-membered carbon ring that enhances the compound's reactivity.

- Dioxidotetrahydrothiophene moiety : This sulfur-containing group may influence the biological activity by participating in various biochemical interactions.

- Pyrazole ring : Known for its diverse pharmacological properties, including anti-inflammatory and analgesic effects.

Research indicates that pyrazole derivatives, including the compound in focus, often act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. This action leads to reduced production of prostaglandins, which are mediators of inflammation and pain. The inhibition of COX-2 has been linked to therapeutic effects in conditions such as arthritis and other inflammatory diseases .

Antiviral and Insecticidal Activity

Recent studies have shown that certain pyrazole derivatives exhibit antiviral properties against the Tobacco Mosaic Virus (TMV) and insecticidal activity against pests like Mythimna separata (armyworm) and Culex pipiens pallens (mosquito larvae). For instance, compounds similar to the one discussed have demonstrated significant inhibition rates against these biological agents, suggesting potential applications in agriculture .

Case Studies

- Anti-inflammatory Studies : In vitro assays have demonstrated that derivatives of pyrazole can effectively block COX-2 activity. For example, a related compound was shown to have a significant effect on reducing inflammation in animal models of arthritis .

- Antiviral Activity : A series of pyrazole compounds were synthesized and evaluated for their ability to inhibit TMV. Results indicated that several derivatives exhibited higher antiviral activity than standard treatments at comparable concentrations .

- Insecticidal Efficacy : Bioassays conducted on various insect species revealed that certain pyrazole derivatives possess lethal activity against larvae at low concentrations, indicating their potential use as eco-friendly pesticides .

Comparative Analysis of Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Cyclopropyl-1H-pyrazole-3-carboxamide | Lacks dioxidotetrahydrothiophenyl group | Moderate COX inhibition |

| This compound | Contains cyclopropyl and dioxidotetrahydrothiophenyl groups | Strong COX inhibition and antiviral activity |

| N-benzhydryl-5-cyclopropyl-1H-pyrazole-3-carboxamide | More complex structure with benzhydryl group | Enhanced anti-inflammatory properties |

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory activities through inhibition of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Molecular docking studies suggest that this compound may act as a potential inhibitor for these enzymes, making it a candidate for anti-inflammatory drug development .

Anticancer Potential

The unique structure may also confer anticancer properties. Compounds with pyrazole and thiophene derivatives have shown promise in inhibiting cancer cell proliferation in various studies. Further investigations into the specific mechanisms of action are warranted to elucidate its efficacy against different cancer types.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects, which could be explored further in the context of drug-resistant bacterial strains. The presence of sulfur-containing groups may enhance its interaction with microbial targets .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds:

- Study on Pyrazole Derivatives : A study highlighted the synthesis of pyrazole derivatives that demonstrated significant anti-inflammatory activity through COX inhibition. The findings support the exploration of 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide as a lead compound for further development .

- Molecular Docking Studies : In silico docking studies have been employed to predict the binding affinity of this compound to various biological targets, indicating its potential as a therapeutic agent in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carboxamide derivatives are widely studied for their pharmacological properties, including kinase inhibition and cannabinoid receptor antagonism. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Sulfone vs. Non-Sulfone Moieties: The sulfone group in the target compound enhances polarity and metabolic stability compared to analogs like 3a–3e (), which lack sulfonated groups. This modification may reduce cytochrome P450-mediated degradation . In contrast, the thiadiazole group in 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () introduces aromatic nitrogen heterocycles, which are often associated with improved target binding but lower solubility .

This contrasts with the pyridylmethyl group in the CB1 antagonist (), which introduces basic nitrogen atoms for hydrogen bonding with receptors . Chlorine substituents in 3a–3e () and 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide () enhance halogen bonding but may increase toxicity risks .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a cyclopropyl-substituted pyrazole carboxylic acid with 3-fluoro-4-methylaniline, using reagents like EDCI/HOBt (similar to ). This contrasts with the Suzuki coupling used for chromenone-containing analogs (), which requires palladium catalysts .

Table 2: Physicochemical Properties

| Property | Target Compound | Compound 3a () | CB1 Antagonist () |

|---|---|---|---|

| Molecular Weight | 363.4 | 403.1 | 455.7 |

| LogP (Predicted) | ~2.8 | ~3.5 | ~4.2 |

| Hydrogen Bond Acceptors | 6 | 7 | 5 |

| Rotatable Bonds | 4 | 5 | 6 |

Research Findings and Implications

- Kinase Inhibition Potential: Pyrazole carboxamides with sulfone groups (e.g., the target compound) are under investigation for kinase inhibition due to their ability to bind ATP pockets. The sulfone may mimic phosphate groups in kinase active sites .

- Cannabinoid Receptor Activity: Structural analogs like the CB1 antagonist () highlight the importance of aromatic and halogenated substituents for receptor affinity. The target compound’s fluorophenyl group may confer similar selectivity .

- Metabolic Stability : The cyclopropyl and sulfone groups in the target compound are expected to reduce oxidative metabolism, as seen in sulfonamide-containing drugs like Celecoxib .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.